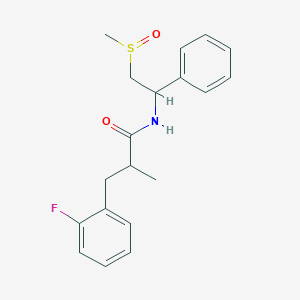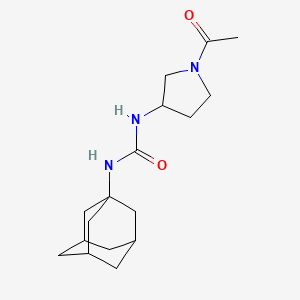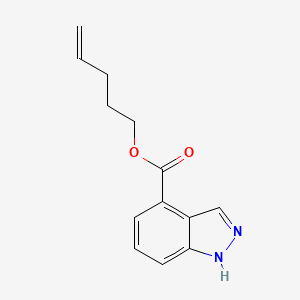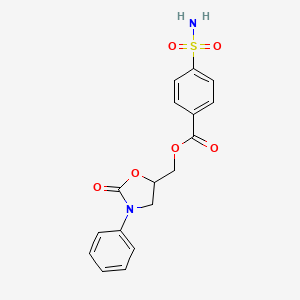![molecular formula C18H19NO5S B7426945 Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B7426945.png)
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxolan-3-yl group, a sulfamoyl group, and a benzoate ester makes it a versatile molecule for synthetic and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolan-3-yl Intermediate: This step involves the preparation of oxolan-3-ylmethanamine, which can be synthesized from tetrahydrofuran through a series of reactions including amination and reduction.
Esterification: Finally, the sulfamoyl derivative is esterified with benzoic acid or its derivatives under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The oxolan-3-yl group can be oxidized to form oxolan-3-one under mild oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxolan-3-one.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzoate ester can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-3-ylmethanamine: A simpler compound with similar structural features but lacking the sulfamoyl and benzoate groups.
Oxolan-3-one: An oxidized form of the oxolan-3-yl group.
3-Methylbenzenesulfonamide: Contains the sulfamoyl group but lacks the oxolan-3-yl and benzoate ester.
Uniqueness
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-3-yl group enhances its solubility and stability, while the sulfamoyl and benzoate groups provide specific interactions with biological targets .
Eigenschaften
IUPAC Name |
oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-4-2-6-15(10-13)19-25(21,22)17-7-3-5-14(11-17)18(20)24-16-8-9-23-12-16/h2-7,10-11,16,19H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUFJIVDAHHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(3-ethylsulfanylphenyl)methylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7426864.png)

![1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-fluoro-2-(methoxymethyl)phenyl]urea](/img/structure/B7426875.png)


![3-Ethoxy-2,2-dimethyl-1-[[(2-pyridin-3-ylquinazolin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7426903.png)
![Methyl 2-fluoro-4-[[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7426920.png)
![3-(2-Methylpropyl)-4-[3-(pyridin-2-ylmethylsulfanyl)propanoyl]piperazin-2-one](/img/structure/B7426927.png)
![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]-2-fluorophenyl]carbamate](/img/structure/B7426935.png)
![Methyl 4-cyclopentyl-2-[[2-(trifluoromethyl)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7426940.png)
![2-Ethyl-1-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B7426952.png)
![1-N-[2-[ethyl(methyl)amino]-2-oxoethyl]-4-N-(4-fluorophenyl)piperidine-1,4-dicarboxamide](/img/structure/B7426955.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiolane-3-carboxamide](/img/structure/B7426965.png)

